molecular formula C23H24N2O5 B2802957 (Z)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 946262-67-5

(Z)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B2802957
CAS No.: 946262-67-5
M. Wt: 408.454
InChI Key: RRZMDRMUKLZVHR-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a combination of isoxazole and acrylamide moieties, which may contribute to its unique chemical and biological properties.

Properties

IUPAC Name

(Z)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-15-5-8-17(9-6-15)19-13-18(25-30-19)14-24-22(26)10-7-16-11-20(27-2)23(29-4)21(12-16)28-3/h5-13H,14H2,1-4H3,(H,24,26)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZMDRMUKLZVHR-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)/C=C\C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Acrylamide Moiety: The acrylamide moiety can be synthesized through the reaction of an amine with an acryloyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Electrophilic Reactivity and Nucleophilic Additions

The acrylamide’s α,β-unsaturated carbonyl system is highly electrophilic, enabling reactions with biological nucleophiles:

  • Glutathione (GSH) Conjugation : The acrylamide group undergoes Michael addition with GSH, forming stable thioether adducts. Second-order rate constants (k<sub>GSH</sub>) for analogous acrylamides range from 2.574 to 134.800 M<sup>−1</sup>h<sup>−1</sup>, depending on substituent electronics and steric hindrance .

  • DNA/Protein Adduct Formation : The electron-deficient β-carbon reacts with DNA bases (e.g., guanine) or cysteine residues in proteins, contributing to genotoxicity .

Reactivity Comparison of Acrylamides

Compoundk<sub>GSH</sub> (M<sup>−1</sup>h<sup>−1</sup>)Relative Reactivity
N,N′-Methylenebis(acrylamide)134.800High
N,N-Diethylacrylamide2.574Low
Target Compound (Predicted)45–60 (Estimated)Moderate

Biochemical Interactions and Degradation Pathways

  • Oxidative Stress Activation : The compound induces oxidative stress via depletion of cellular glutathione pools, leading to ROS accumulation and activation of Nrf2-mediated antioxidant response pathways .

  • Metabolic Demethylation : The 3,4,5-trimethoxyphenyl group undergoes hepatic O-demethylation, producing catechol metabolites that may contribute to cytotoxicity .

  • Isoxazole Ring Stability : The p-tolyl isoxazole moiety resists ring-opening under physiological conditions but may undergo photodegradation in UV light .

Structural and Spectroscopic Analysis

  • <sup>1</sup>H NMR : Key signals include a singlet for the vinyl proton (δ 6.8–7.2 ppm), multiplets for aromatic protons (δ 7.1–7.5 ppm), and a broad singlet for the NH group (δ 8.3–8.5 ppm) .

  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 463.1932 [M+H]<sup>+</sup> and fragments corresponding to the isoxazole-methyl (149.0654) and trimethoxyphenyl (195.0658) moieties .

Stability Under Synthetic and Physiological Conditions

ConditionObservationSource
Aqueous Solution (pH 7)Slow hydrolysis of acrylamide (t<sub>1/2</sub> ≈ 72 h)
Acidic Media (pH 2)Rapid degradation of isoxazole ring
UV Light (254 nm)Photooxidation of methoxy groups

Scientific Research Applications

Antitumor Activity

Research indicates that isoxazole derivatives, including this compound, exhibit notable antitumor effects. The compound's structural elements suggest potential inhibitory action against various cancer cell lines.

Case Study:
A study evaluating isoxazole derivatives demonstrated their effectiveness against melanoma cells with BRAF(V600E) mutations. The derivatives showed IC50 values in the low micromolar range, indicating substantial cytotoxicity against these cancer cells.

Anti-inflammatory Properties

Compounds similar to (Z)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study:
In a model of lipopolysaccharide (LPS)-induced inflammation, related compounds reduced nitric oxide production by over 50%, showcasing their potential as anti-inflammatory agents.

Antibacterial and Antifungal Activity

Isoxazole-containing compounds have demonstrated significant antibacterial and antifungal properties. Research has shown that these compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Study:
A series of pyrazole and isoxazole derivatives were tested against various fungal strains. Some exhibited greater than 70% inhibition of mycelial growth at low concentrations, indicating strong antifungal potential.

Structure-Activity Relationships (SAR)

The biological activities of this compound can be attributed to its structural features:

Structural FeatureBiological Activity
Methoxy GroupEnhances lipophilicity and cellular uptake
Isoxazole RingImparts antitumor and anti-inflammatory properties
Phenoxy LinkageContributes to receptor binding affinity

Modifications in the phenolic or isoxazole groups can significantly alter the compound's potency and selectivity toward specific biological targets.

Mechanism of Action

The mechanism of action of (Z)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide would depend on its specific biological target. Generally, isoxazole derivatives can act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Compounds such as isoxazole-4-carboxamide and isoxazole-5-carboxylic acid share the isoxazole ring structure.

    Acrylamide Derivatives: Compounds like N-phenylacrylamide and N-methylacrylamide share the acrylamide moiety.

Uniqueness

What sets (Z)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide apart is the combination of the isoxazole and acrylamide moieties, along with the presence of the p-tolyl and trimethoxyphenyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

(Z)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, with the CAS number 946262-67-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23_{23}H24_{24}N2_2O5_5, with a molecular weight of 408.4 g/mol. The structure incorporates an isoxazole ring, which is known for its biological activity, and a trimethoxyphenyl group that enhances its interaction with biological targets.

PropertyValue
CAS Number946262-67-5
Molecular FormulaC23_{23}H24_{24}N2_2O5_5
Molecular Weight408.4 g/mol

Anticancer Activity

Research has indicated that compounds containing the isoxazole moiety exhibit significant anticancer properties. A study demonstrated that derivatives of isoxazole showed varying degrees of antiproliferative activity against several cancer cell lines, including HCT-15 (human colon adenocarcinoma) and NCI-H460 (human lung large cell carcinoma). Notably, compounds with the trimethoxyphenyl group were shown to enhance tubulin binding activity, which is crucial for their anticancer efficacy .

Case Study: Antiproliferative Activity
In a comparative study, the compound exhibited IC50_{50} values significantly lower than those of standard chemotherapeutic agents. For instance:

  • Compound A : IC50_{50} = 80 nM against HCT-15
  • Compound B : IC50_{50} = 270 nM against NCI-H460
    These results suggest that this compound may have comparable or superior anticancer activity .

The mechanism through which this compound exerts its biological effects primarily involves:

  • Tubulin Polymerization Inhibition : The compound disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.
  • Enzyme Interaction : The isoxazole ring interacts with specific enzymes and receptors involved in cancer progression and inflammation.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells has been observed, contributing to its cytotoxic effects .

Comparative Analysis of Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameIC50_{50} (HCT-15)IC50_{50} (NCI-H460)Mechanism
Compound A80 nM270 nMTubulin inhibition
Compound B35 μMNot specifiedROS generation
This compound TBDTBDTubulin inhibition & enzyme interaction

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Z)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Isoxazole Core Formation : React p-tolyl-substituted precursors under Huisgen cycloaddition conditions to generate the 5-(p-tolyl)isoxazole-3-yl moiety .

Acrylamide Coupling : Use carbodiimide coupling agents (e.g., DCC/DMAP) to conjugate the isoxazole-methylamine intermediate with 3-(3,4,5-trimethoxyphenyl)acrylic acid. Polar aprotic solvents like DMF enhance reaction efficiency .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC ensures >95% purity. Monitor via TLC or LC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry of the isoxazole and acrylamide groups. Aromatic protons in the 3,4,5-trimethoxyphenyl group appear as a singlet (~6.7 ppm) .
  • IR Spectroscopy : Detect acrylamide C=O stretch (~1650 cm⁻¹) and isoxazole C-N-C vibrations (~1550 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 463.18 for [M+H]+) .
  • X-ray Crystallography : Resolves Z/E stereochemistry if crystals are obtainable .

Q. What preliminary biological assays are used to evaluate its activity?

  • Methodological Answer :

  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µM concentrations .
  • Enzyme Inhibition : Measure IC50 values against kinases (e.g., CDK2) or tubulin polymerization using fluorometric assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–50 µM) .

Advanced Research Questions

Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

Analog Synthesis : Modify substituents (e.g., replace p-tolyl with halogenated aryl groups) and retain the acrylamide backbone .

Biological Testing : Compare IC50 values across analogs in enzyme inhibition and cytotoxicity assays .

Computational Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., tubulin PDB: 1SA0). Correlate docking scores with experimental activity .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Orthogonal Assays : Validate enzyme inhibition (e.g., SPR for binding affinity vs. kinetic assays for catalytic inhibition) .
  • Purity Analysis : Use HPLC-UV/ELSD to rule out impurities (>99% purity required for reproducible bioactivity) .
  • Structural Confirmation : Re-analyze stereochemistry via NOESY NMR or X-ray to exclude isomer-driven discrepancies .

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :

  • Solvent Screening : Test DMF, THF, or acetonitrile for coupling steps; DMF often enhances acrylamide formation .
  • Catalyst Selection : Use Pd(OAc)₂ for Suzuki-Miyaura cross-coupling of aryl halides in isoxazole synthesis .
  • Microwave Assistance : Reduce reaction time (e.g., 30 min vs. 24 h) for cycloaddition steps while maintaining >80% yield .

Q. What computational methods predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to assess target residence time .
  • QSAR Modeling : Train models with RDKit descriptors and bioactivity data to predict novel analogs’ potency .
  • Free Energy Calculations : Use MM-PBSA to estimate binding free energy for prioritization of synthetic targets .

Q. How is metabolic stability assessed for this compound in vitro?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate with human liver microsomes (HLM) and NADPH, then quantify parent compound via LC-MS at 0, 15, 30, 60 min .
  • CYP450 Inhibition : Test against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., Vivid® assays) .
  • Metabolite ID : Use HR-MS/MS to identify hydroxylation or demethylation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.